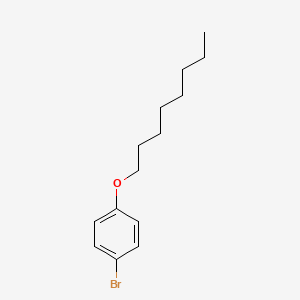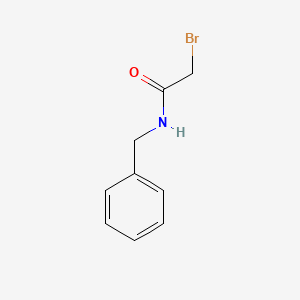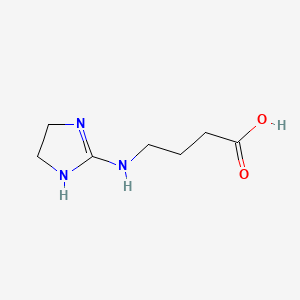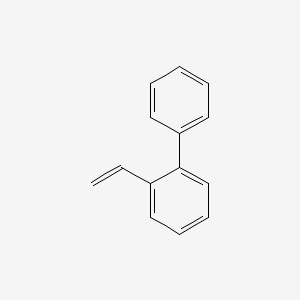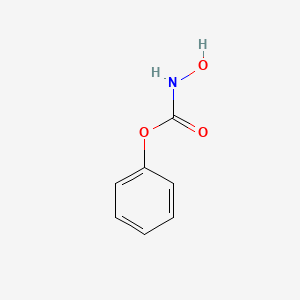
1,3-Dichloro-2,2-dimethoxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2,2-dimethoxypropane is an organic compound with the molecular formula C5H10Cl2O2. It is a colorless liquid that is soluble in organic solvents such as ether and ketones. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,2-dimethoxypropane can be synthesized through the chlorination of acetone in the presence of methanol. The reaction involves passing chlorine gas through a mixture of acetone and methanol at a temperature range of 20-35°C. After the chlorination process, the reaction mixture is cooled to 0-5°C and subjected to suction filtration to obtain 1,3-dichloro-acetone dimethyl acetal with a yield of approximately 81.2% .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as the laboratory method. the process is scaled up to accommodate larger quantities and may involve continuous flow reactors to ensure efficient chlorination and product isolation .
化学反应分析
Types of Reactions
1,3-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 1,3-dichloroacetone and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 1,3-dichloroacetone and methanol.
科学研究应用
1,3-Dichloro-2,2-dimethoxypropane is utilized in several scientific research applications, including:
Organic Synthesis: It serves as a versatile reagent for the synthesis of various organic compounds.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1,3-Dichloro-2,2-dimethoxypropane involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The chlorine atoms in the compound are highly reactive and can be readily replaced by other nucleophiles, leading to the formation of various substituted products. Additionally, the compound can be hydrolyzed to form 1,3-dichloroacetone and methanol, which can further participate in other chemical reactions .
相似化合物的比较
Similar Compounds
2,2-Dimethoxypropane: An organic compound used as a dehydrating agent and intermediate in the synthesis of vitamins and carotenoids.
1,3-Dichloro-2-(chloromethyl)-2-methylpropane: A halogenated hydrocarbon formed during the light-induced reaction of diazomethane with chloroform.
Uniqueness
1,3-Dichloro-2,2-dimethoxypropane is unique due to its dual functionality as both a chlorinated and methoxylated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
1,3-dichloro-2,2-dimethoxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCLFWPTDCYHBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288946 |
Source


|
| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-57-9 |
Source


|
| Record name | 6626-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






